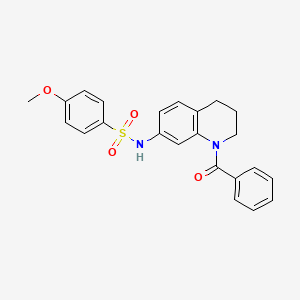

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted at position 1 with a benzoyl group and at position 7 with a 4-methoxybenzenesulfonamide moiety. This structure combines lipophilic (benzoyl) and polar (sulfonamide) functional groups, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition (e.g., carbonic anhydrase (CA)) due to the sulfonamide pharmacophore.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-29-20-11-13-21(14-12-20)30(27,28)24-19-10-9-17-8-5-15-25(22(17)16-19)23(26)18-6-3-2-4-7-18/h2-4,6-7,9-14,16,24H,5,8,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHXWQVXCBDLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.

Structural Characteristics

The compound integrates a tetrahydroquinoline moiety with a sulfonamide group, which is known for its role in various biological activities. The benzoyl and methoxy groups enhance its lipophilicity and may influence its pharmacokinetic properties. These structural features are critical in determining the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the tetrahydroquinoline core.

- Introduction of the benzoyl group.

- Attachment of the methoxy and sulfonamide functionalities.

Anticancer Properties

Research indicates that compounds derived from tetrahydroquinoline structures exhibit significant anticancer activities. For instance, studies have shown that derivatives can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The inhibition of HDACs leads to altered gene expression and can induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Antimicrobial and Anti-inflammatory Effects

The compound has also shown potential as an antimicrobial agent. Preliminary studies suggest its efficacy against a range of bacterial strains, indicating possible applications in treating infections . Furthermore, it exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth effectively. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, highlighting its potential as a novel antimicrobial agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of tetrahydroquinoline derivatives. Modifications to the benzoyl and methoxy groups have been explored to enhance biological activity while minimizing toxicity . The findings suggest that specific substitutions can significantly impact the compound's efficacy and safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Compounds

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects on Melting Points : Sulfonamide derivatives (e.g., Compounds 24, 25) exhibit lower melting points (226–237°C) compared to amide derivatives (e.g., Compound 21: 220°C; Compound 22: 281°C), suggesting weaker crystal lattice interactions in sulfonamides .

- Electronic Effects : The 4-methoxy group on the sulfonamide (target) is electron-donating, which may reduce sulfonamide acidity compared to chloro-substituted analogs (), impacting enzyme binding.

Preparation Methods

Cyclocondensation of Aminoketones

Aminoketones such as 7-amino-1,2,3,4-tetrahydroquinoline are condensed with carbonyl precursors under acidic or basic conditions. For example, in a procedure analogous to the synthesis of 1-benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates alkylation at the nitrogen position. This method achieves yields >70% when using stoichiometric benzyl bromide derivatives.

Reaction Conditions

Reductive Cyclization of Nitroarenes

Nitro-substituted intermediates are reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄). This route is advantageous for introducing electron-withdrawing groups early in the synthesis. For instance, nitro groups at the 7-position of tetrahydroquinoline precursors are reduced to amines, enabling subsequent functionalization.

Introduction of the Benzoyl Group

Benzoylation of the tetrahydroquinoline amine is typically achieved via Schotten-Baumann acylation or direct coupling with benzoyl chloride .

Schotten-Baumann Acylation

The amine intermediate is treated with benzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) as a base. This method ensures rapid reaction kinetics and minimizes side reactions. Yields range from 65–80%, depending on the steric hindrance of the tetrahydroquinoline substrate.

Catalytic Coupling

In non-aqueous conditions, triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction between the amine and benzoyl chloride. This approach is preferred for moisture-sensitive intermediates. For example, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide derivatives are synthesized using DMAP in tetrahydrofuran (THF).

Sulfonamide Coupling

The final step involves coupling the 4-methoxybenzenesulfonyl chloride to the benzoylated tetrahydroquinoline. This reaction proceeds via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

The free amine at the 7-position reacts with 4-methoxybenzenesulfonyl chloride in the presence of pyridine or Et₃N. Chloroform or dichloromethane serves as the solvent, with reaction times of 6–12 hours. Crude products are purified via recrystallization from ethanol/water mixtures.

Optimization Data

Palladium-Catalyzed Coupling

For electron-deficient aryl sulfonates, Pd(PPh₃)₄ mediates cross-coupling with boronic ester-functionalized tetrahydroquinolines. This method, adapted from patent WO1999021845A2, achieves regioselectivity >90% but requires anhydrous conditions.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization . The compound’s identity is confirmed via:

Challenges and Mitigation Strategies

Q & A

How can researchers synthesize N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide under controlled laboratory conditions?

Answer:

A validated method involves coupling a tetrahydroquinoline precursor with a sulfonamide group. For example, benzenesulfonyl chloride can react with a substituted tetrahydroquinoline intermediate in the presence of DMAP (4-dimethylaminopyridine) and pyridine as a base and solvent . Key steps include:

- Reagent Ratios : Use a 1:1.1 molar ratio of tetrahydroquinoline derivative to benzenesulfonyl chloride to ensure complete reaction.

- Purification : Post-reaction, the product is isolated via column chromatography (e.g., silica gel, petroleum ether/ethyl acetate eluent) and recrystallized for purity .

- Quality Control : Monitor reaction progress using TLC or HPLC to detect unreacted starting materials.

What advanced analytical techniques are critical for confirming the structural integrity of this sulfonamide derivative?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of benzoylation and sulfonamide linkage. For instance, aromatic protons in the 1,2,3,4-tetrahydroquinoline moiety appear as distinct multiplet signals between δ 6.5–8.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline ring and sulfonamide orientation .

- Infrared Spectroscopy (IR) : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

How can computational modeling predict the compound’s interactions with biological targets such as enzymes or receptors?

Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., phosphodiesterases) using crystal structures from the PDB. The methoxy and benzoyl groups may form hydrophobic interactions, while the sulfonamide acts as a hydrogen bond acceptor .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, aiding in reactivity predictions .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å for stable binding) .

What experimental strategies address contradictions in reported bioactivity data across studies?

Answer:

- Standardized Assay Conditions : Variations in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO) can alter IC50 values. Replicate assays under identical conditions to isolate compound-specific effects .

- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolysis of the sulfonamide group) that may skew activity readings .

- Orthogonal Validation : Combine enzymatic assays (e.g., PDE inhibition) with cellular models (e.g., cAMP modulation) to confirm mechanism .

How do researchers optimize the synthetic yield of this compound while minimizing side reactions?

Answer:

- Temperature Control : Maintain reactions at 0–25°C to suppress side reactions like over-sulfonation .

- Protecting Groups : Temporarily block reactive sites (e.g., the tetrahydroquinoline NH) with Boc or Fmoc groups during benzoylation .

- Catalyst Screening : Test alternatives to DMAP, such as triethylamine or Hünig’s base, to improve coupling efficiency .

What methodologies are employed to study the compound’s stability under physiological conditions?

Answer:

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis in acidic environments .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, which correlates with bioavailability .

- Light Sensitivity Tests : Expose the compound to UV-Vis light and track photodegradation products using LC-MS .

How can researchers elucidate the role of the methoxy group in modulating biological activity?

Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with -OCH3 replaced by -H, -Cl, or -CF3. Compare PDE inhibition or cytotoxicity profiles .

- Electron-Withdrawing/Donating Effects : Use Hammett constants (σ) to correlate substituent effects with activity. Methoxy’s +M effect may enhance binding to aromatic residues in enzyme pockets .

What are the challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

- Solvent Selection : Replace pyridine with less toxic alternatives (e.g., DIPEA) for large-scale reactions .

- Purification Scalability : Transition from column chromatography to recrystallization or flash distillation to reduce costs .

- Exothermicity Management : Use jacketed reactors to control temperature during sulfonamide coupling, preventing decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.